Cas no 4765-36-0 (1-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)
4765-36-0 structure
Product Name:1-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Numero CAS:4765-36-0
MF:C12H9N3O2
MW:227.218762159348
CID:1518169
PubChem ID:2823212
Update Time:2025-04-21
1-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 1-(2-methylphenyl)-2,4-dioxopyrimidine-5-carbonitrile
- DTXSID40384937
- CCG-249950
- Oprea1_038842
- 2,4-Dioxo-1-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- RLSULWZPCZLLPL-UHFFFAOYSA-N
- AKOS018433210
- SCHEMBL11247042
- BRD-K62780811-001-01-4
- 5-cyano-1-(2-methylphenyl)uracil
- 4765-36-0
-
- Inchi: 1S/C12H9N3O2/c1-8-4-2-3-5-10(8)15-7-9(6-13)11(16)14-12(15)17/h2-5,7H,1H3,(H,14,16,17)
- Chiave InChI: RLSULWZPCZLLPL-UHFFFAOYSA-N
- Sorrisi: O=C1NC(C(C#N)=CN1C1C=CC=CC=1C)=O
Proprietà calcolate
- Massa esatta: 227.06957
- Massa monoisotopica: 227.069
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 432
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 73.2Ų
Proprietà sperimentali
- Densità: 1.37
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.646
- PSA: 73.2
1-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Letteratura correlata
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
4765-36-0 (1-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti